molecular formula C17H17ClN2O B2399110 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea CAS No. 339278-61-4

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea

Cat. No.: B2399110
CAS No.: 339278-61-4
M. Wt: 300.79
InChI Key: HNULIOCQOZNLQO-MDZDMXLPSA-N
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Description

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea is an organic compound with a complex structure that includes a chlorophenyl group, a methylphenyl group, and a urea moiety

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with isocyanate to yield the final urea derivative. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if the compound exhibits activity against specific biological targets.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of other industrial products.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the nature of the compound and its target.

Comparison with Similar Compounds

Similar compounds to 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea include other urea derivatives with different substituents on the phenyl rings. These compounds may exhibit similar chemical reactivity but differ in their biological activity and applications. For example, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have been studied for their potential as urease inhibitors .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-13-5-7-14(8-6-13)9-10-19-17(21)20-12-15-3-2-4-16(18)11-15/h2-11H,12H2,1H3,(H2,19,20,21)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNULIOCQOZNLQO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CNC(=O)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/NC(=O)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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